Gerontoxanthone C

CAS No.:

Cat. No.: VC2370303

Molecular Formula: C23H24O6

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H24O6 |

|---|---|

| Molecular Weight | 396.4 g/mol |

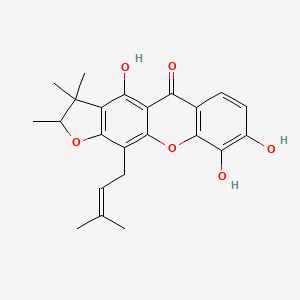

| IUPAC Name | 4,8,9-trihydroxy-2,3,3-trimethyl-11-(3-methylbut-2-enyl)-2H-furo[3,2-b]xanthen-5-one |

| Standard InChI | InChI=1S/C23H24O6/c1-10(2)6-7-13-20-15(19(27)16-21(13)28-11(3)23(16,4)5)17(25)12-8-9-14(24)18(26)22(12)29-20/h6,8-9,11,24,26-27H,7H2,1-5H3 |

| Standard InChI Key | MPGIKBDCZHZTJM-UHFFFAOYSA-N |

| SMILES | CC1C(C2=C(O1)C(=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)CC=C(C)C)(C)C |

| Canonical SMILES | CC1C(C2=C(O1)C(=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)CC=C(C)C)(C)C |

Introduction

Structural Characteristics and Physical Properties

Molecular Structure and Distinctive Features

Gerontoxanthone C features the characteristic xanthone core, which consists of a dibenzo-γ-pyrone scaffold. This basic framework is further modified with various substituents that contribute to the compound's specific chemical properties and biological activities. The arrangement of these substituents around the core structure plays a crucial role in determining how Gerontoxanthone C interacts with biological targets, such as enzymes and receptors.

Detailed structural analysis reveals that Gerontoxanthone C contains a complex arrangement of carbon rings and functional groups that distinguish it from other xanthone derivatives. These structural features are essential for its recognition by specific cellular components and contribute to its observed biological effects. The precise positioning of hydroxyl, methoxy, and other functional groups on the xanthone core likely determines its specificity for particular biological targets.

Physical and Chemical Properties

As a xanthone derivative, Gerontoxanthone C possesses physicochemical properties that influence its behavior in biological systems and affect its extraction, isolation, and potential pharmaceutical applications. Based on its structure and comparison with related xanthones, the following properties can be inferred:

| Property | Characteristic |

|---|---|

| Physical State | Typically crystalline solid |

| Color | Yellowish to pale yellow |

| Solubility | Limited water solubility; good solubility in organic solvents |

| Molecular Weight | Approximately 396.43 g/mol (based on C23H24O6) |

| UV Absorption | Characteristic absorption pattern typical of xanthones |

| Stability | Relatively stable under normal conditions |

These properties have important implications for handling, analysis, and formulation of Gerontoxanthone C for research or potential therapeutic applications. The limited water solubility, in particular, presents challenges for bioavailability that would need to be addressed in any pharmaceutical development involving this compound.

Isolation and Extraction Methodologies

Traditional Extraction Approaches

The isolation of Gerontoxanthone C from plant materials typically involves several steps designed to separate this compound from the complex mixture of natural products present in the source plant. Traditional extraction methods for xanthone compounds generally start with drying and grinding the plant material, followed by extraction using suitable organic solvents. For compounds like Gerontoxanthone C, methanol, ethanol, or mixtures of these with water are commonly employed for initial extraction.

Following initial extraction, the crude extract undergoes a series of purification steps, often including liquid-liquid partitioning between immiscible solvents to achieve preliminary fractionation based on polarity. The fraction containing xanthones would then be subjected to various chromatographic techniques for further purification and isolation of individual compounds, including Gerontoxanthone C.

Modern Isolation Techniques

Contemporary approaches to isolating compounds like Gerontoxanthone C employ more sophisticated techniques that offer improved efficiency, selectivity, and scalability. These modern methods include:

Supercritical fluid extraction (SFE), which uses supercritical carbon dioxide, sometimes modified with co-solvents, to extract compounds under conditions that can be precisely controlled to enhance selectivity. Pressurized liquid extraction (PLE), which operates at elevated temperatures and pressures to improve extraction efficiency while reducing solvent consumption and extraction time. High-performance liquid chromatography (HPLC), particularly preparative HPLC, which allows for the separation and isolation of compounds with high resolution and recovery.

These modern techniques offer advantages in terms of reduced environmental impact, improved purity of isolated compounds, and potential for scale-up to obtain larger quantities of Gerontoxanthone C for research or commercial purposes.

| Compound | Source | Key Reported Activities | Structural Distinctions |

|---|---|---|---|

| Gerontoxanthone C | Maclura cochinchinensis var. gerontogea | Receptor agonist activity; potential neuroprotective effects | Specific arrangement of substituents on xanthone core |

| Gerontoxanthone I | Garcinia bracteata | Induces PINK1-Parkin-mediated mitophagy; cardioprotective in IR injury | Similar core structure with different substituent pattern |

| Macluraxanthone | Garcinia bracteata | Induces mitophagy; cardioprotective effects; reduces ROS in IR injury | Dimeric xanthone structure |

This comparison highlights both shared characteristics as members of the xanthone family and distinct properties that make each compound a unique subject for research, with Gerontoxanthone C offering potential applications that may complement those of its better-studied relatives.

Structure-Activity Relationships and Medicinal Chemistry

Key Structural Determinants of Bioactivity

Understanding the relationship between the structural features of Gerontoxanthone C and its biological activities is essential for elucidating its mechanism of action and potentially developing optimized derivatives. The complex arrangement of carbon rings and functional groups in Gerontoxanthone C likely plays a crucial role in determining its receptor binding and activation properties.

Comparative analysis with structurally related compounds like Gerontoxanthone I and Macluraxanthone could provide valuable insights into which structural features are responsible for specific biological activities and how subtle structural variations lead to different pharmacological profiles.

Current Research Challenges and Future Directions

Gaps in Current Knowledge

Despite the promising biological profile of Gerontoxanthone C, several significant knowledge gaps remain that present challenges for its further development:

Limited detailed mechanistic studies on its specific biological activities and molecular targets. Incomplete understanding of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles. Insufficient data on potential toxicity and safety considerations for therapeutic applications. Limited information on its natural occurrence, biosynthesis, and ecological roles.

Addressing these knowledge gaps would require concerted research efforts across multiple disciplines, including natural product chemistry, medicinal chemistry, pharmacology, and toxicology. Such efforts would provide a more comprehensive understanding of Gerontoxanthone C and establish a stronger foundation for its potential applications.

Analytical and Methodological Challenges

Research on Gerontoxanthone C faces several analytical and methodological challenges that need to be addressed:

Developing more efficient extraction and isolation methods to obtain sufficient quantities for comprehensive biological evaluation. Establishing standardized analytical methods for quality control and quantification in complex matrices. Overcoming potential solubility limitations that may affect both research protocols and eventual formulation for therapeutic applications. Creating suitable in vitro and in vivo models to evaluate its specific biological activities, particularly its reported neuroprotective effects.

Advances in analytical techniques, such as improved chromatographic methods, more sensitive mass spectrometric detection, and sophisticated NMR approaches, could help address some of these challenges and facilitate more detailed investigations of Gerontoxanthone C.

Future Research Opportunities

Looking forward, several promising research directions could advance our understanding of Gerontoxanthone C and its potential applications:

Comprehensive structure-activity relationship studies to identify the specific structural features responsible for its biological activities and guide the development of optimized derivatives. Detailed investigation of its molecular mechanisms of action, particularly regarding its reported receptor agonist activity and neuroprotective effects. Exploration of potential synergistic effects with other bioactive compounds, which could lead to novel combination approaches for therapeutic applications. Development of semi-synthetic or synthetic approaches to overcome supply limitations and enable the creation of structural analogs for pharmacological evaluation.

These research opportunities, if pursued, could significantly expand our knowledge of Gerontoxanthone C and potentially lead to valuable applications in medicine, agriculture, or other fields where its unique biological activities could be beneficial.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume